molecular formula C30H46O2 B12690208 2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] CAS No. 93893-79-9

2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]

Cat. No.: B12690208
CAS No.: 93893-79-9
M. Wt: 438.7 g/mol
InChI Key: YGLXHCPIKWCYEU-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl and isopropyl groups attached to a phenolic core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] typically involves the alkylation of phenolic compounds. One common method is the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of rubber, plastics, and lubricants to enhance their durability and performance.

Mechanism of Action

The antioxidant properties of 2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups. This donation neutralizes free radicals, thereby preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl): Known for its antioxidant properties but lacks the additional isopropyl groups.

    Phenol, 2,6-bis(1,1-dimethylpropyl): Similar structure but with different alkyl groups, affecting its reactivity and applications.

Uniqueness

2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] is unique due to its specific combination of tert-butyl and isopropyl groups, which enhance its antioxidant properties and make it suitable for a broader range of applications compared to its analogs.

Properties

CAS No.

93893-79-9

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol

InChI

InChI=1S/C30H46O2/c1-17(2)20-13-22(27(31)24(15-20)29(7,8)9)26(19(5)6)23-14-21(18(3)4)16-25(28(23)32)30(10,11)12/h13-19,26,31-32H,1-12H3

InChI Key

YGLXHCPIKWCYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O)C(C)C

Origin of Product

United States

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